molecular formula C8H7NS B148773 Thiophene, 2-(2-pyrrolyl)- CAS No. 52707-46-7

Thiophene, 2-(2-pyrrolyl)-

Cat. No.: B148773
CAS No.: 52707-46-7
M. Wt: 149.21 g/mol
InChI Key: XCJMGRZQOXNTRE-UHFFFAOYSA-N
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Description

Thiophene, 2-(2-pyrrolyl)- is a heterocyclic compound that features a thiophene ring fused with a pyrrole ring

Scientific Research Applications

Thiophene, 2-(2-pyrrolyl)- has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-(2-Thienyl)Pyrrole, also known as 2-thiophen-2-yl-1H-pyrrole or Thiophene, 2-(2-pyrrolyl)-, is primarily used in the production of conducting polymers . These polymers are components for molecular electronics, and they have unique electrophysical and optical characteristics . The compound’s primary targets are therefore the molecular structures involved in the production of these conducting polymers .

Mode of Action

The compound interacts with its targets through a process known as electrochemical polymerization . This involves the introduction of counterions into its molecule (doping), which increases its conductivity by many times . The polymer can behave like a semiconductor or a metal, depending on the forbidden band width .

Result of Action

The result of the compound’s action is the production of conducting polymers with high conductivity and stability . These polymers have a wide range of applications, including the production of antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, and transparent materials for electrodes .

Action Environment

The action of 2-(2-Thienyl)Pyrrole can be influenced by various environmental factors. For instance, the steric effect of the substituents at the nitrogen atom can affect the optical and electrochemical characteristics of the obtained copoly(thienylpyrroles) . Additionally, the solvent used in the production process can play a crucial role in tuning the selectivity of the compound .

Safety and Hazards

Thiophene is considered hazardous. It is highly flammable and harmful if swallowed . It causes serious eye irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-(2-pyrrolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-1-(2-thienyl)ethanone with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of thiophene, 2-(2-pyrrolyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2-(2-pyrrolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.

    Pyrrole: A five-membered ring containing one nitrogen atom.

    Furan: A five-membered ring with one oxygen atom.

Comparison: Thiophene, 2-(2-pyrrolyl)- is unique due to the combination of thiophene and pyrrole rings, which imparts distinct electronic and structural properties.

Properties

IUPAC Name

2-thiophen-2-yl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJMGRZQOXNTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89761-73-9
Record name 1H-Pyrrole, 2-(2-thienyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89761-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10200675
Record name Thiophene, 2-(2-pyrrolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52707-46-7
Record name Thiophene, 2-(2-pyrrolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052707467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-(2-pyrrolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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